molecular formula C13H17BrO B13218715 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol

1-(2-Bromophenyl)-3-methylcyclohexan-1-ol

Cat. No.: B13218715
M. Wt: 269.18 g/mol
InChI Key: CBNWRLJTBYMBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-3-methylcyclohexan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol typically involves the bromination of a phenyl ring followed by the formation of the cyclohexanol structure. One common method involves the use of diethyl dibromomalonate as a brominating agent under neutral conditions . The reaction proceeds through a series of HBr eliminations, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of HCl can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Bromophenyl)-3-methylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the bromine atom on the phenyl ring acts as an electrophile, facilitating the formation of various substituted products . Additionally, the cyclohexanol structure allows for hydrogen bonding and other interactions with biological molecules, influencing its activity and effects.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromophenyl)-3-methylcyclohexan-1-ol is unique due to its specific combination of a brominated phenyl ring and a cyclohexanol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(2-bromophenyl)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C13H17BrO/c1-10-5-4-8-13(15,9-10)11-6-2-3-7-12(11)14/h2-3,6-7,10,15H,4-5,8-9H2,1H3

InChI Key

CBNWRLJTBYMBBX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C2=CC=CC=C2Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.